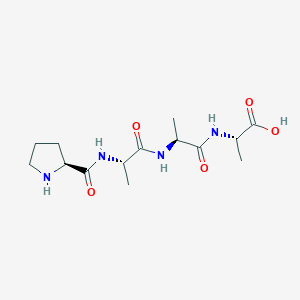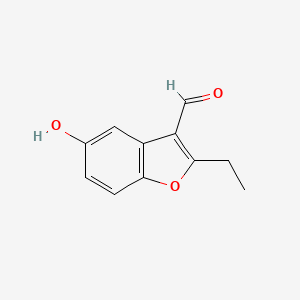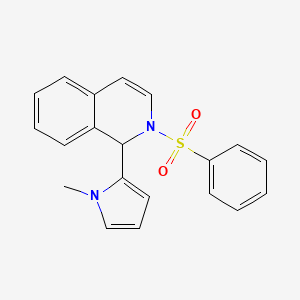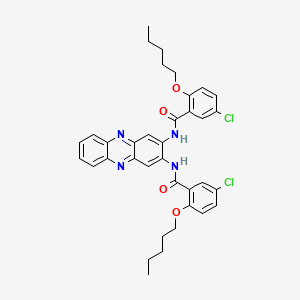
3-Methylbutyl 3,7-dichloroquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isopentyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of Isopentyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Isopentyl 3,7-dichloroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopentyl 3,7-dichloroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the development of herbicides and pesticides due to its selective herbicidal activity.
Mecanismo De Acción
The mechanism of action of Isopentyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as an auxin-type herbicide, disrupting the normal growth processes of weeds by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the weed .
Comparación Con Compuestos Similares
Similar Compounds
Quinclorac: Another quinoline derivative used as a selective herbicide.
3,7-Dichloroquinoline-8-carboxylic acid: The parent compound from which Isopentyl 3,7-dichloroquinoline-8-carboxylate is derived.
Ethyl 3,7-dichloroquinoline-8-carboxylate: A similar ester derivative with ethyl alcohol instead of isopentyl alcohol.
Uniqueness
Isopentyl 3,7-dichloroquinoline-8-carboxylate is unique due to its specific ester group, which can influence its biological activity and physical properties. The isopentyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as a herbicide or therapeutic agent .
Propiedades
Número CAS |
381686-77-7 |
|---|---|
Fórmula molecular |
C15H15Cl2NO2 |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
3-methylbutyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO2/c1-9(2)5-6-20-15(19)13-12(17)4-3-10-7-11(16)8-18-14(10)13/h3-4,7-9H,5-6H2,1-2H3 |
Clave InChI |
DLLOBDIRHFBSGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


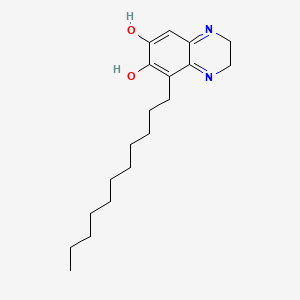
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
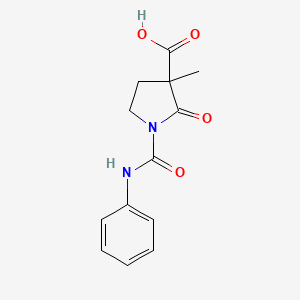
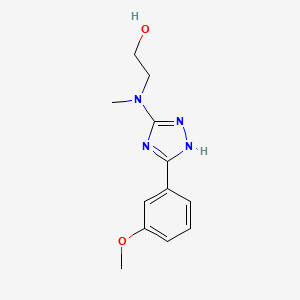
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
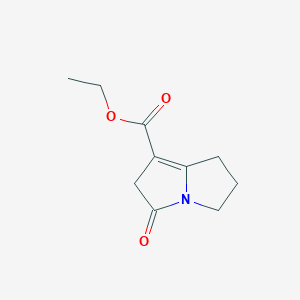
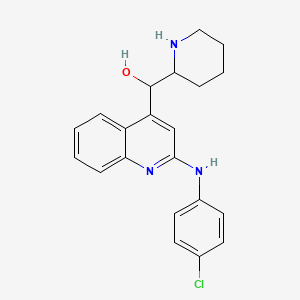
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
